molecular formula C15H21NO4S B2355908 3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid CAS No. 1281229-30-8

3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid

Cat. No.: B2355908
CAS No.: 1281229-30-8
M. Wt: 311.4
InChI Key: MMEWKEZKCHUJPH-UHFFFAOYSA-N
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Description

3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid is an organic compound with the molecular formula C14H21NO4S It is a derivative of piperidine and is characterized by the presence of a sulfonyl group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine, followed by the introduction of a propanoic acid moiety. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler piperidine compounds .

Scientific Research Applications

3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid is unique due to the combination of the piperidine ring and the sulfonyl group attached to a methylphenyl ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-12-2-5-14(6-3-12)21(19,20)16-10-8-13(9-11-16)4-7-15(17)18/h2-3,5-6,13H,4,7-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEWKEZKCHUJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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